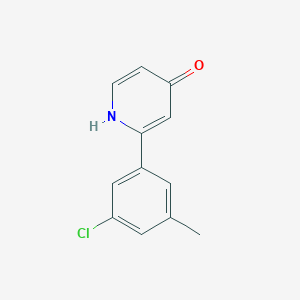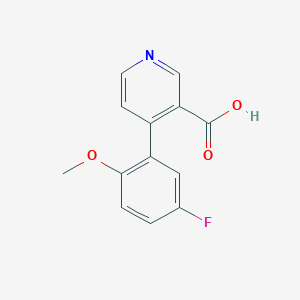
2-(3-Chloro-5-methylphenyl)-4-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-5-methylphenyl)-4-hydroxypyridine (95%) is a synthetic organic compound belonging to the class of pyridines. It is a colorless liquid with a melting point of 65-66 °C and a boiling point of 215-217 °C. It is a versatile compound, widely used in organic synthesis and as a starting material in a variety of applications. It has a wide range of biological and pharmacological activities, making it an important compound in the pharmaceutical and medical industries.
科学的研究の応用
2-(3-Chloro-5-methylphenyl)-4-hydroxypyridine (95%) has been widely used in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. It is used as a starting material in a variety of synthetic organic reactions and has been used in the synthesis of various pharmaceuticals, including anti-inflammatory agents and antifungal agents. It has also been used in the synthesis of various organic compounds, including dyes, pigments, and fragrances.
作用機序
The mechanism of action of 2-(3-Chloro-5-methylphenyl)-4-hydroxypyridine (95%) is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the metabolism of drugs and other organic compounds. It is also believed to have an anti-inflammatory effect, as well as an antifungal effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Chloro-5-methylphenyl)-4-hydroxypyridine (95%) have not been well studied. However, it has been shown to inhibit certain enzymes involved in the metabolism of drugs and other organic compounds. It has also been shown to have an anti-inflammatory effect, as well as an antifungal effect.
実験室実験の利点と制限
The advantages of using 2-(3-Chloro-5-methylphenyl)-4-hydroxypyridine (95%) in laboratory experiments include its easy availability, low cost, and low toxicity. It is also stable in a variety of solvents and can be stored and handled safely. The main limitation of using this compound in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain types of reactions.
将来の方向性
The potential future directions for research on 2-(3-Chloro-5-methylphenyl)-4-hydroxypyridine (95%) include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additional research could also be conducted to determine its potential use as a starting material in the synthesis of other organic compounds. Further research could also be conducted to explore its potential use as a drug delivery system or as a component of targeted drug delivery systems. Additionally, further research could be conducted to investigate its potential use in the synthesis of other pharmaceuticals and organic compounds.
合成法
2-(3-Chloro-5-methylphenyl)-4-hydroxypyridine (95%) can be synthesized by reacting 3-chloro-5-methylphenol with anhydrous hydrogen chloride in the presence of an anhydrous solvent. The resulting product is then purified by distillation and crystallization. The final product is a colorless liquid with a melting point of 65-66 °C and a boiling point of 215-217 °C.
特性
IUPAC Name |
2-(3-chloro-5-methylphenyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-4-9(6-10(13)5-8)12-7-11(15)2-3-14-12/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQYIWWKPKOYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692589 |
Source


|
| Record name | 2-(3-Chloro-5-methylphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-methylphenyl)-4-hydroxypyridine | |
CAS RN |
1261908-55-7 |
Source


|
| Record name | 2-(3-Chloro-5-methylphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














